Thiolutin

Description

This compound has been reported in Streptomyces celluloflavus, Saccharothrix algeriensis, and Streptomyces kasugaensis with data available.

structure

Structure

3D Structure

Properties

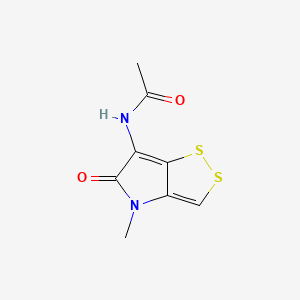

IUPAC Name |

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMRAFONCSQAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CSS2)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040624 | |

| Record name | Thiolutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiolutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 156.00 °C. @ 17.00 mm Hg | |

| Record name | Thiolutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.21 mg/mL | |

| Record name | Thiolutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-11-6 | |

| Record name | Thiolutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetopyrrothine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiolutin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiolutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOLUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C005Q20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiolutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

273 - 276 °C | |

| Record name | Thiolutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thiolutin as a Transcription Inhibitor: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Abstract

Thiolutin, a sulfur-containing antibiotic derived from Streptomyces, has long been utilized as a potent inhibitor of transcription in both prokaryotic and eukaryotic systems.[1] Its complex mode of action, which has been the subject of extensive research, involves the direct inhibition of RNA polymerase II, contingent upon the presence of specific cofactors.[2][3] Beyond its primary role in halting transcript elongation, this compound's influence extends to a variety of cellular processes, including mRNA stability, stress response pathways, and proteasome function, primarily through its ability to chelate divalent metal ions like zinc.[4][5] This multifaceted activity profile makes this compound a valuable tool for dissecting the intricacies of gene expression and a subject of interest for therapeutic development. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its effective application in a research setting.

Introduction

This compound is a dithiolopyrrolone antibiotic recognized for its broad-spectrum antimicrobial and antifungal properties.[6][7] In the realm of molecular biology, it has been instrumental in studies requiring the rapid and reversible cessation of transcription, enabling the investigation of mRNA turnover and the dynamics of gene regulation.[8][9] While initially its mechanism was debated, recent evidence has solidified the understanding of this compound as a direct inhibitor of RNA polymerase II (Pol II).[2][10] This inhibition, however, is not straightforward and is dependent on the reduction of an intramolecular disulfide bond within the this compound molecule and the presence of manganese ions (Mn²⁺).[2][3] Furthermore, the reduced form of this compound acts as a zinc chelator, a property that underlies many of its secondary effects on cellular pathways.[5]

Chemical and Physical Properties

This compound is characterized by a bicyclic structure containing a disulfide bond. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₂S₂ | [6] |

| Molecular Weight | 228.3 g/mol | [6] |

| CAS Number | 87-11-6 | [6] |

| Appearance | Yellow powder | [11] |

| Solubility | Soluble in DMSO (e.g., 15 mg/ml) | [11] |

| Storage | Store desiccated at -20°C | [11] |

Mechanism of Action as a Transcription Inhibitor

The primary mechanism by which this compound inhibits transcription is through the direct targeting of RNA polymerase II. However, its activity is multifaceted and involves several key steps and cofactors.

Requirement for Reduction and Divalent Cations

This compound exists as a prodrug that requires activation through the reduction of its intramolecular disulfide bond.[4] This reduction can be achieved in vitro using reducing agents such as dithiothreitol (DTT).[10] The reduced form of this compound, in complex with Mn²⁺, is the active species that directly inhibits Pol II.[2][3] Interestingly, the presence of excess DTT can abrogate this inhibitory effect.[2] While zinc (Zn²⁺) chelation is a prominent feature of reduced this compound, it is the Mn²⁺ complex that is critical for direct Pol II inhibition.[2][12]

Inhibition of Transcription Initiation

This compound's inhibitory action primarily targets the initiation phase of transcription.[11] Studies have shown that pre-binding of Pol II to a DNA template confers resistance to this compound, suggesting that the inhibitor acts on the free enzyme to prevent the formation of a stable open complex.[2] When initiation is bypassed, this compound-treated Pol II exhibits slower, pause-prone elongation.[2]

Broader Cellular Effects

Beyond its direct impact on transcription, this compound influences several other cellular processes, largely attributable to its zinc chelation activity and the induction of cellular stress.

Inhibition of mRNA Degradation

Paradoxically, while this compound halts transcription, it has also been shown to inhibit mRNA degradation in yeast.[8] This effect can lead to an overestimation of mRNA half-lives when using this compound in decay rate studies.[8] The mechanism appears to involve the mRNA degradation pathway without affecting the shortening of the poly(A) tail.[8]

Induction of Stress Response Pathways

This compound treatment has been observed to induce cellular stress responses, including the High Osmolarity Glycerol (HOG) and Target of Rapamycin (TOR) signaling pathways.[4][6] The activation of the HOG pathway, a MAPK cascade, is a response to the osmotic stress-like conditions induced by the compound.[6] Inhibition of the TOR pathway signaling leads to a rapid downregulation of highly transcribed genes, such as those for ribosomal proteins.[10]

Proteasome Inhibition

The zinc chelation activity of reduced this compound leads to the inhibition of zinc-dependent metalloproteases, including the Rpn11 subunit of the 19S proteasome.[5] This inhibition disrupts protein degradation and can lead to the accumulation of ubiquitinated proteins.[5]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: IC₅₀ Values of this compound

| Target/Process | Organism/System | IC₅₀ Value | Reference |

| RNA Polymerase I | Saccharomyces cerevisiae | 3 µg/ml | [13] |

| RNA Polymerase II | Saccharomyces cerevisiae | 4 µg/ml | [13] |

| RNA Polymerase III | Saccharomyces cerevisiae | 3 µg/ml | [13] |

| Rpn11 (JAMM metalloprotease) | In vitro | 6.2 µM | [5] |

| Endothelial Cell Adhesion | HUVEC | 0.83 µM | [14] |

Table 2: Effective Concentrations in Cellular Assays

| Assay/Organism | Concentration | Effect | Reference |

| mRNA half-life in C. albicans | 10-20 µg/ml | Inhibition of transcription | [2] |

| Transcription inhibition in yeast | 3 µg/ml | General transcription inhibition | [4] |

| Antifungal activity vs P. nicotianae | 0.8266 µg/mL (EC₅₀) | Inhibition of fungal growth | [15] |

Experimental Protocols

In Vitro Transcription Inhibition Assay

This protocol is adapted from studies demonstrating the direct inhibition of yeast RNA Polymerase II by this compound.[10]

Materials:

-

Purified yeast RNA Polymerase II

-

Single-stranded DNA (ssDNA) or linear double-stranded DNA template

-

This compound stock solution (in DMSO)

-

Dithiothreitol (DTT)

-

Manganese chloride (MnCl₂)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl₂, 5 mM DTT)

-

NTP mix (ATP, CTP, GTP, UTP)

-

α-³²P-UTP or other labeled nucleotide

-

RNase inhibitor

-

Stop solution (e.g., formamide loading buffer)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Preparation of Reduced this compound: In a microfuge tube, prepare the reduced this compound solution by mixing this compound stock with DTT in the transcription buffer. The final concentration of DTT should be sufficient to reduce this compound but not in vast excess.

-

Pre-incubation: In a separate tube, pre-incubate the purified RNA Polymerase II with the reduced this compound-Mn²⁺ complex for a defined period (e.g., 10-15 minutes) at room temperature. Include a control reaction with DMSO instead of this compound.

-

Initiation of Transcription: Add the DNA template and NTP mix (containing the radiolabeled nucleotide) to the pre-incubated enzyme mixture to start the transcription reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C for yeast Pol II) for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Analysis: Denature the samples by heating and separate the RNA transcripts from unincorporated nucleotides using polyacrylamide gel electrophoresis.

-

Visualization: Visualize the radiolabeled transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.

mRNA Stability Assay in Yeast

This protocol describes a common method for determining mRNA half-lives in yeast using this compound to inhibit transcription.[2][4]

Materials:

-

Yeast culture grown to mid-log phase

-

This compound stock solution (in DMSO)

-

Yeast growth medium (e.g., YPD)

-

Reagents for RNA extraction (e.g., hot phenol method)

-

Reagents and equipment for Northern blotting or RT-qPCR

-

Probes or primers specific to the mRNA of interest

Procedure:

-

Culture Growth: Grow the yeast culture in the appropriate medium at the optimal temperature to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

-

Transcription Inhibition: Add this compound to the culture at a final concentration known to inhibit transcription effectively in the specific yeast strain (e.g., 3-10 µg/ml). Also, add an equivalent volume of DMSO to a control culture.

-

Time-Course Sampling: Collect cell samples at various time points after the addition of this compound (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately pellet the cells by centrifugation and flash-freeze them in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the cell pellets using a standard yeast RNA extraction protocol.

-

RNA Analysis:

-

Northern Blotting: Separate the RNA samples by agarose gel electrophoresis, transfer to a membrane, and hybridize with a radiolabeled probe specific for the mRNA of interest.

-

RT-qPCR: Reverse transcribe the RNA to cDNA and perform quantitative PCR using primers specific to the target mRNA. Normalize the data to a stable reference RNA.

-

-

Data Analysis: Quantify the amount of the specific mRNA remaining at each time point. Plot the natural logarithm of the percentage of mRNA remaining versus time. The slope of the resulting line can be used to calculate the mRNA half-life.

Conclusion

This compound remains a powerful and relevant tool for researchers studying transcription and gene regulation. Its well-characterized, albeit complex, mechanism of direct RNA Polymerase II inhibition provides a means for the acute and reversible control of transcription. However, investigators must remain cognizant of its pleiotropic effects, including the inhibition of mRNA degradation and the induction of cellular stress pathways, which can confound the interpretation of experimental results. By understanding the nuances of its activity and employing the appropriate experimental controls and methodologies as outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the dynamic landscape of gene expression.

References

- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]

- 15. biorxiv.org [biorxiv.org]

Thiolutin and the Induction of Oxidative Stress: A Technical Guide for Researchers

Abstract

Thiolutin, a sulfur-containing antibiotic, is a potent inhibitor of transcription in both prokaryotic and eukaryotic systems. Its multifaceted mechanism of action extends beyond simple RNA polymerase inhibition, significantly impacting cellular redox homeostasis and inducing a state of oxidative stress. This technical guide provides an in-depth analysis of this compound's role in oxidative stress induction, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental methodologies for key assays, and visualizes the intricate signaling pathways involved.

Introduction to this compound's Mechanism of Action

This compound is a member of the dithiolopyrrolone family of natural products, characterized by a redox-sensitive intramolecular disulfide bond. It functions as a pro-drug, requiring cellular reduction of this disulfide bond for its biological activity. Once activated, this compound exhibits several key molecular actions:

-

RNA Polymerase Inhibition: this compound is a known inhibitor of all three yeast RNA polymerases (I, II, and III). Recent studies indicate that it can directly inhibit RNA Polymerase II, a process that is notably dependent on the presence of manganese ions (Mn²⁺) and a specific reductive state.

-

Metal Chelation: The reduced form of this compound is capable of chelating divalent metal ions, including zinc (Zn²⁺), manganese (Mn²⁺), and copper (Cu²⁺). This activity can indirectly inhibit various metalloproteins, contributing to its diverse cellular effects.

-

Induction of Oxidative Stress: A significant consequence of this compound's activity is the induction of oxidative stress. This is primarily attributed to its ability to oxidize key cellular reductants and potentially act as a redox-cycling agent, leading to the generation of reactive oxygen species (ROS).

Quantitative Analysis of this compound-Induced Oxidative Stress

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress. These data have been compiled from various studies to provide a comparative overview.

| Parameter | Organism/Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference(s) |

| Glutathione Levels | Saccharomyces cerevisiae | 10 µg/mL | 1 hour | Depletion of total glutathione (both GSH and GSSG). | |

| Yap1 Nuclear Localization | Saccharomyces cerevisiae | 10 µg/mL | Time-dependent | Induction of Yap1::EGFP nuclear translocation. | |

| RNA Polymerase Inhibition | Saccharomyces cerevisiae | 3-4 µg/mL | Pre-incubation | 50% inhibition of RNA polymerases I, II, and III. | |

| Rpn11 Inhibition | In vitro | 0.53 µM (IC₅₀) | N/A | Inhibition of the JAMM metalloprotease Rpn11. |

Table 1: Quantitative Effects of this compound on Cellular Oxidative Stress Markers and Enzyme Activity

| Gene Category (Yeast) | This compound Treatment | Direction of Change | Significance | Reference(s) |

| Oxidative Stress Response | 87 µM | Upregulation | Increased mRNA levels of several oxidative stress response genes, including those in the thioredoxin system. | |

| Ribosomal Protein Genes | 10 µg/mL | Downregulation | Greater decrease in Pol II occupancy compared to other highly expressed genes. | |

| Ribosomal Biogenesis Genes | 10 µg/mL | Downregulation | Significant decrease in Pol II occupancy. |

Table 2: this compound-Induced Changes in Gene Expression

Signaling Pathways in this compound-Induced Oxidative Stress

This compound perturbs cellular redox balance primarily through its interaction with the thioredoxin and glutathione systems, leading to the activation of the Yap1-mediated oxidative stress response in yeast. A parallel pathway in mammalian cells involves the Keap1-Nrf2 system.

Caption: this compound-induced oxidative stress signaling in yeast.

Caption: The Keap1-Nrf2 antioxidant response pathway in mammalian cells.

Experimental Protocols

Measurement of Cellular Glutathione (GSH/GSSG) Levels

Principle: This protocol is based on the enzymatic recycling method. Glutathione reductase reduces GSSG to GSH, and the total GSH is then reacted with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG concentration is determined by subtracting the GSH concentration (measured in the absence of glutathione reductase) from the total glutathione concentration.

Materials:

-

Yeast cell culture (Saccharomyces cerevisiae, e.g., strain CKY457)

-

This compound (10 mg/mL stock in DMSO)

-

5% 5-Sulfosalicylic acid (SSA)

-

Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5)

-

DTNB solution

-

Glutathione reductase

-

NADPH

-

GSH and GSSG standards

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Grow yeast cells to mid-log phase (OD₆₀₀ ≈ 0.5-0.8) in appropriate media. Treat cells with 10 µg/mL this compound or vehicle (DMSO) for 1 hour.

-

Sample Preparation:

-

Harvest 1 x 10⁸ cells by centrifugation.

-

Wash the cell pellet with ice-cold water.

-

Resuspend the pellet in 100 µL of 5% SSA and vortex vigorously.

-

Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay:

-

Prepare GSH and GSSG standard curves.

-

For total glutathione measurement, add sample supernatant, assay buffer, DTNB, NADPH, and glutathione reductase to a 96-well plate.

-

For GSSG measurement, first, treat the sample with 2-vinylpyridine to derivatize GSH, then proceed as for total glutathione.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes.

-

-

Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the concentrations of total glutathione and GSSG from the standard curves. Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

Visualization and Quantification of Yap1 Nuclear Localization

Principle: This protocol utilizes a yeast strain expressing a Yap1-Green Fluorescent Protein (GFP) fusion protein to visualize the subcellular localization of Yap1 via fluorescence microscopy. Upon oxidative stress, Yap1 translocates from the cytoplasm to the nucleus.

Materials:

-

Yeast strain expressing Yap1-EGFP

-

This compound (10 mg/mL stock in DMSO)

-

Hydrogen peroxide (H₂O₂) as a positive control

-

Concanavalin A-coated glass-bottom dishes

-

Fluorescence microscope with appropriate filters for GFP and DAPI

-

DAPI stain for nuclear visualization

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Preparation: Grow Yap1-EGFP expressing yeast cells to early-log phase.

-

Immobilization: Add the cell culture to a Concanavalin A-coated glass-bottom dish and allow the cells to adhere for 15 minutes.

-

Treatment: Replace the medium with fresh medium containing either 10 µg/mL this compound, a positive control (e.g., 0.4 mM H₂O₂), or vehicle (DMSO).

-

Microscopy:

-

Immediately begin acquiring images using a fluorescence microscope.

-

Capture both GFP and DAPI (for nuclear staining) channels at various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Image Analysis and Quantification:

-

For each cell, define the nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI and brightfield images, respectively.

-

Measure the mean fluorescence intensity of GFP in the nuclear and cytoplasmic ROIs.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.

-

Alternatively, classify cells as having predominantly nuclear, cytoplasmic, or diffuse GFP signal and calculate the percentage of cells in each category.

-

Measurement of Reactive Oxygen Species (ROS) Production

Principle: Dihydroethidium (DHE) is a cell-permeable dye that fluoresces red upon oxidation by superoxide radicals. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Materials:

-

Yeast cell culture

-

This compound (10 mg/mL stock in DMSO)

-

Dihydroethidium (DHE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment: Grow yeast cells to mid-log phase. Treat cells with the desired concentration of this compound or vehicle for the specified time.

-

Staining:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing 10 µM DHE.

-

Incubate in the dark at 30°C for 30 minutes.

-

-

Measurement:

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS.

-

Measure the fluorescence using a flow cytometer (e.g., with excitation at 488 nm and emission at ~585 nm) or a fluorescence microplate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence in this compound-treated cells compared to the control indicates increased ROS production.

Conclusion

This compound's induction of oxidative stress is a complex process intricately linked to its primary function as a transcription inhibitor and its ability to interact with cellular redox systems. The methodologies and data presented in this guide provide a framework for researchers to investigate and understand the nuanced effects of this compound on cellular physiology. For drug development professionals, this information is critical for evaluating the off-target effects and potential therapeutic applications of this compound and its analogs, particularly in contexts where modulating oxidative stress is desirable. Further research is warranted to fully elucidate the dose-dependent and time-course effects of this compound on various oxidative stress markers and to explore its impact on the mammalian Keap1-Nrf2 pathway.

The Role of Thiolutin in the Study of mRNA Turnover: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of messenger RNA (mRNA) turnover is a critical cellular process that dictates the precise levels of protein expression. Understanding the dynamics of mRNA synthesis and degradation is fundamental to unraveling gene regulatory networks in both normal physiological and disease states. Thiolutin, a sulfur-containing antibiotic derived from Streptomyces luteosporeus, has emerged as a valuable chemical tool for researchers studying mRNA turnover.[1] By potently and reversibly inhibiting transcription, this compound allows for the isolation and measurement of mRNA decay rates.[1][2] This technical guide provides a comprehensive overview of the use of this compound in mRNA turnover studies, detailing its mechanism of action, experimental protocols, and the cellular pathways it impacts.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of transcription.[3] It directly targets RNA polymerase II (Pol II), the enzyme responsible for transcribing mRNA.[4][5] For its inhibitory activity in vitro, this compound requires reduction of its intramolecular disulfide bond and the presence of manganese ions (Mn²⁺).[4][6] This reduced form of this compound is believed to chelate a zinc ion within the RNA polymerase enzyme, disrupting its function.[4] It is important to note that while this compound is a powerful tool, it exhibits pleiotropic effects in vivo, influencing various cellular processes beyond transcription. These include the induction of oxidative stress and the modulation of signaling pathways such as the Target of Rapamycin (TOR) and High Osmolarity Glycerol (HOG) pathways.[3][4][7]

A crucial consideration when using this compound for mRNA decay studies is its dual inhibitory role. Research has shown that this compound not only blocks transcription but also inhibits mRNA degradation.[7][8] This can lead to an overestimation of mRNA half-lives.[7][8][9] Therefore, careful experimental design and data interpretation are essential when using this inhibitor.

Quantitative Data on this compound's Effect on mRNA Half-Life

The use of this compound has provided valuable quantitative data on the stability of various mRNAs. The tables below summarize findings from studies in Saccharomyces cerevisiae and Candida albicans, demonstrating the impact of this compound on mRNA half-lives. It is important to note that the observed half-life can be influenced by the specific experimental conditions, including the concentration of this compound and the growth medium.

| Gene | Organism | Condition | mRNA Half-life (minutes) | Reference |

| ACT1 | Saccharomyces cerevisiae | Exponential Growth | 41.3 | [10] |

| CLB2 | Saccharomyces cerevisiae | Exponential Growth | 3.7 | [10] |

| SWI5 | Saccharomyces cerevisiae | Mitosis | ~3 | [10] |

| ACT1 | Candida albicans | YPD Medium | 34.6 ± 5 | [11] |

| PGK1 | Candida albicans | YPD Medium | 43.3 ± 0.6 | [11] |

| ADH1 | Candida albicans | YPD Medium | 33.3 ± 3 | [11] |

| EFG1 | Candida albicans | YPD Medium | 4.3 ± 1.2 | [11] |

| 18S rRNA | Candida albicans | YPD Medium | 168 ± 25 | [11] |

| RPG mRNAs (median) | Saccharomyces cerevisiae | This compound Treatment | 20 | [6] |

Key Experiments and Detailed Protocols

The study of mRNA turnover using this compound involves several key experimental techniques. Below are detailed protocols for some of the most common methods.

mRNA Half-Life Determination using this compound and Northern Blotting

This protocol describes the measurement of the decay rate of a specific mRNA after inhibiting transcription with this compound.

Materials:

-

Yeast culture

-

This compound (from Streptomyces luteosporeus)

-

Liquid nitrogen

-

Hot acid phenol

-

Chloroform

-

Ethanol

-

DEPC-treated water

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

Nylon membrane

-

Radioactively labeled DNA probe specific to the mRNA of interest

-

Hybridization buffer

-

Wash buffers

Procedure:

-

Grow a yeast culture to mid-log phase (OD₆₀₀ of 0.5-0.8).

-

Add this compound to the desired final concentration (e.g., 10-20 µg/mL in Candida albicans).[11][12][13]

-

Collect cell samples at various time points after this compound addition (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes).[7]

-

Immediately pellet the cells by centrifugation and flash-freeze in liquid nitrogen.

-

Extract total RNA from each sample using the hot acid phenol method.[14]

-

Quantify the RNA concentration and assess its integrity.

-

Separate the RNA samples (e.g., 15 µg of total RNA) on a formaldehyde-agarose gel.[14]

-

Transfer the RNA to a nylon membrane via capillary blotting.[14]

-

Crosslink the RNA to the membrane using UV irradiation.

-

Pre-hybridize the membrane in hybridization buffer.

-

Hybridize the membrane with a radioactively labeled DNA probe specific to the target mRNA.

-

Wash the membrane to remove unbound probe.

-

Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.

-

Quantify the band intensities for each time point.

-

Plot the natural logarithm of the percentage of mRNA remaining versus time. The slope of the resulting line is the decay rate constant (k), and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.[2]

Analysis of mRNA Decay using this compound and RT-qPCR

This method offers a more quantitative and higher-throughput alternative to Northern blotting for measuring the decay of specific mRNAs.

Materials:

-

Yeast culture and this compound

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix

-

Gene-specific primers for the target mRNA and a stable reference gene

Procedure:

-

Perform the this compound treatment and cell harvesting as described in the Northern blotting protocol (steps 1-4).

-

Extract total RNA using a commercial kit, including an on-column DNase I treatment to remove genomic DNA contamination.

-

Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.

-

Perform qPCR using a qPCR master mix and gene-specific primers for your target mRNA and a stable reference gene (e.g., ACT1 in some contexts, though its stability should be validated under your experimental conditions).

-

Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene.

-

Determine the mRNA half-life as described in the Northern blotting protocol (step 15).

Global mRNA Stability Analysis using Microarrays and this compound

This protocol allows for the genome-wide analysis of mRNA decay rates.

Materials:

-

Yeast culture and this compound

-

RNA extraction and purification reagents

-

Reverse transcription and labeling reagents (e.g., with Cy3 and Cy5 dyes)

-

DNA microarrays

-

Hybridization station

-

Microarray scanner

-

Data analysis software

Procedure:

-

Treat yeast cells with this compound and collect samples at multiple time points as previously described.

-

Extract total RNA and purify poly(A)⁺ mRNA from each sample.[15]

-

For each time point, reverse transcribe the mRNA into cDNA and label it with a fluorescent dye (e.g., Cy3).

-

A reference RNA sample (e.g., from the 0-minute time point) is labeled with a different fluorescent dye (e.g., Cy5).

-

Co-hybridize the labeled cDNA from each time point with the labeled reference cDNA to a DNA microarray.

-

Wash the microarrays and scan them to measure the fluorescence intensity for each spot.

-

Normalize the data and calculate the ratio of the signal from the experimental time point to the reference time point for each gene.

-

For each gene, plot the log₂ of the expression ratio versus time to determine the decay rate and calculate the half-life.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RNA Polymerase II Occupancy

This technique is used to map the genome-wide location of RNA Polymerase II and assess how its distribution changes upon this compound treatment.

Materials:

-

Yeast strain with an epitope-tagged Pol II subunit (e.g., Rpb3-FLAG)

-

This compound

-

Formaldehyde for crosslinking

-

Glycine to quench crosslinking

-

Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)

-

Antibody against the epitope tag

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for reverse crosslinking and DNA purification

-

DNA library preparation kit for sequencing

-

Next-generation sequencing platform

Procedure:

-

Grow the epitope-tagged yeast strain to mid-log phase.

-

Treat the cells with this compound for the desired time course.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture.

-

Quench the crosslinking reaction with glycine.

-

Harvest the cells and lyse them to prepare a whole-cell extract.

-

Shear the chromatin into small fragments (typically 200-500 bp) by sonication.

-

Immunoprecipitate the Pol II-DNA complexes using an antibody against the epitope tag, coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the Pol II-DNA complexes from the beads.

-

Reverse the crosslinks by heating.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library from the purified DNA for next-generation sequencing.

-

Sequence the library and analyze the data to determine the genomic regions with enriched Pol II occupancy. This involves mapping the sequencing reads to the reference genome and using peak-calling algorithms.[16][17]

Signaling Pathways and Experimental Workflows

This compound's effects extend beyond transcription, impacting key signaling pathways that regulate cell growth, stress response, and metabolism. Understanding these interactions is crucial for interpreting data from this compound-based experiments.

This compound's Impact on Cellular Signaling

This compound has been shown to affect the TOR (Target of Rapamycin) and HOG (High Osmolarity Glycerol) signaling pathways in yeast.[3][4] The TOR pathway is a central regulator of cell growth and proliferation, while the HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that responds to osmotic stress.[18][19]

Overview of this compound's cellular effects.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a critical stress response pathway in yeast. It is activated by hyperosmotic shock and leads to the accumulation of glycerol to counteract the osmotic pressure. The central kinase in this pathway is Hog1.

Simplified diagram of the HOG signaling pathway.

Experimental Workflow for mRNA Decay Analysis

A typical workflow for studying mRNA decay using this compound involves several key steps, from cell culture to data analysis.

Experimental workflow for mRNA decay studies.

Conclusion

This compound remains a cornerstone for investigating mRNA turnover despite its known pleiotropic effects. Its ability to rapidly inhibit transcription provides a critical window into the dynamics of mRNA degradation. However, researchers must be mindful of its impact on mRNA stability and other cellular pathways. The protocols and data presented in this guide offer a robust framework for designing and interpreting experiments that utilize this compound. As our understanding of gene regulation continues to evolve, the careful and informed use of chemical tools like this compound will be indispensable for dissecting the intricate mechanisms that govern the life and death of messenger RNA.

References

- 1. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of mRNA Decay Rates in Saccharomyces cerevisiae Using rpb1-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 13. melp.nl [melp.nl]

- 14. Measurement of mRNA decay rates in Saccharomyces cerevisiae using rpb1-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genome-Wide Analysis of mRNA Stability Using Transcription Inhibitors and Microarrays Reveals Posttranscriptional Control of Ribosome Biogenesis Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making pretty diagrams with GraphViz [steveliles.github.io]

- 17. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses | Springer Nature Experiments [experiments.springernature.com]

- 18. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Function and Signaling Specificity of the Hog1 Mitogen-Activated Protein Kinase in the Yeast Saccharomyces cerevisiae [escholarship.org]

Thiolutin's Interaction with Zinc and Manganese: A Technical Guide

Abstract

Thiolutin, a disulfide-containing natural product derived from Streptomyces, has long been utilized as a potent inhibitor of transcription. However, its precise molecular mechanisms have been a subject of ongoing investigation, revealing a complex and multifaceted mode of action critically dependent on its interaction with metal ions. Recent studies have elucidated that this compound's biological activities are not monolithic but are distinctly modulated by its interaction with zinc (Zn²⁺) and manganese (Mn²⁺). In its reduced form, this compound functions as a potent zinc chelator, leading to the inhibition of a class of zinc-dependent metalloproteases. Conversely, its direct inhibitory effect on eukaryotic RNA polymerase II is uniquely dependent on the presence of manganese. This guide provides an in-depth technical overview of these bimodal, metal-dependent interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Interaction with Zinc: Chelation and Metalloenzyme Inhibition

The primary mechanism governing this compound's interaction with zinc involves the chelation of Zn²⁺ ions by the reduced form of the molecule. The intramolecular disulfide bond in this compound must first be cleaved by intracellular reducing agents (e.g., DTT, β-mercaptoethanol, or thioredoxins) to expose two thiol groups. These thiols then coordinate with and sequester zinc ions.[1][2][3]

This zinc-chelating activity is the basis for this compound's inhibition of the JAB1/MPN/Mov34 (JAMM) domain-containing metalloproteases, a family of Zn²⁺-dependent deubiquitinating enzymes.[1][4][5] By extracting the catalytic zinc ion from the active site of these enzymes, reduced this compound effectively abrogates their function.[1][6] This has significant downstream effects on cellular processes such as proteasome activity and protein homeostasis.[1][2][7] The inhibition of the proteasomal deubiquitinase Rpn11 is a particularly well-characterized example of this mechanism.[1][5][8]

Quantitative Data: Inhibition of Zinc-Dependent Enzymes

The inhibitory potency of this compound and its analogs against various JAMM metalloproteases has been quantified, providing crucial data for understanding its specificity and efficacy.

| Enzyme Target | Inhibitor | IC₅₀ Value (µM) | Reference |

| Rpn11 | This compound | 0.53 | [6][8] |

| Rpn11 | Holomycin | 0.18 | [1] |

| AMSH | This compound | 3.96 | [6] |

| BRCC36 | This compound | 0.79 | [6] |

| Csn5 | This compound | 6.16 | [6] |

Visualization: Mechanism of JAMM Protease Inhibition

The following diagram illustrates the process by which this compound is activated and subsequently inhibits zinc-dependent JAMM metalloproteases.

Experimental Protocols

This protocol is adapted from methodologies used to confirm the direct binding of zinc by reduced this compound.[1]

-

Reagent Preparation:

-

This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

-

Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, pH 7.5).

-

Metal Solution: Prepare a 10 mM stock solution of ZnCl₂ in water.

-

Reducing Agent: Prepare a 1 M stock of β-mercaptoethanol (BME) or Dithiothreitol (DTT).

-

Chelator Control: Prepare a 100 mM stock of EDTA.

-

-

Spectrometer Setup:

-

Use a UV-Vis spectrophotometer capable of scanning wavelengths from 250 nm to 500 nm.

-

Blank the instrument with the reaction buffer containing 5% DMSO.

-

-

Assay Procedure:

-

Prepare four separate quartz cuvettes.

-

To each cuvette, add buffer and this compound stock to a final concentration of 40 µM.

-

Add the reducing agent (e.g., 20 mM BME) to generate reduced this compound.

-

Cuvette 1 (Control): Scan the absorption spectrum of reduced this compound.

-

Cuvette 2 (Metal Addition): Add ZnCl₂ to a final concentration of 40 µM. Incubate for 5 minutes and scan the spectrum. A spectral shift indicates complex formation.

-

Cuvette 3 (Reversal): To the solution from Cuvette 2, add EDTA to a final concentration of 0.2 mM. Incubate for 5 minutes and scan the spectrum. Reversal of the spectral shift confirms competitive chelation.

-

Cuvette 4 (Specificity Control): Add a non-interacting metal salt (e.g., CaCl₂) to a final concentration of 500 µM. Scan the spectrum to check for non-specific interactions.

-

-

Data Analysis:

-

Compare the absorption spectra across the different conditions. The formation of a this compound-Zn²⁺ complex is characterized by a distinct shift in the maximum absorbance wavelength (λmax).[1]

-

Interaction with Manganese: A Prerequisite for RNA Polymerase II Inhibition

In a distinct mechanism, this compound's ability to directly inhibit eukaryotic RNA Polymerase II (Pol II) in vitro is critically dependent on the presence of manganese.[2][9] This effect is not observed with zinc or other divalent cations.[9] Furthermore, similar to its zinc-chelating activity, this inhibitory function also requires the reduced form of this compound. Genetic and biochemical evidence strongly supports a model where reduced this compound and Mn²⁺ form a ternary complex, and this complex is the bioactive species that directly inhibits Pol II transcription initiation.[2][9][10][11]

The precise nature of the this compound-Mn²⁺ inhibitory species is still under investigation, but spectroscopic analysis shows that adding Mn²⁺ to reduced this compound results in time-dependent changes to the UV spectrum, indicating the formation of new chemical entities.[2][9] This manganese-dependent mechanism resolves long-standing discrepancies in the literature regarding this compound's effect on transcription.[7][9][12]

Quantitative Data: Spectroscopic Analysis of this compound-Manganese Interaction

Spectroscopic shifts provide evidence for the formation of a complex between reduced this compound and manganese ions.

| Analyte / Condition | Analytical Method | Key Observation (λmax) | Reference |

| Reduced this compound | UV-Vis Spectroscopy | ~340 nm | [9] |

| Reduced this compound + Mn²⁺ (initial) | UV-Vis Spectroscopy | Shift to ~380 nm | [9] |

| Reduced this compound + Mn²⁺ (later) | UV-Vis Spectroscopy | Accumulation of species at ~300 nm | [9] |

Visualization: Logical Pathway for Pol II Inhibition

The diagram below outlines the mandatory requirements for this compound to inhibit RNA Polymerase II.

Experimental Protocols

This protocol is based on methods used to demonstrate the direct, manganese-dependent inhibition of Pol II.[9]

-

Reagent Preparation:

-

Purified Pol II: Use affinity-purified S. cerevisiae RNA Polymerase II.

-

DNA Template: A linear DNA template with a known promoter (e.g., CYC1) and a defined run-off length.

-

Transcription Buffer: A buffer containing HEPES, MgCl₂, and other salts. Crucially, prepare a parallel buffer where MgCl₂ is replaced with MnCl₂.

-

NTPs: A mix of ATP, CTP, GTP, and [α-³²P]UTP for radiolabeling.

-

This compound Stock: 10 mM in DMSO.

-

Reducing Agent: 1 M DTT.

-

-

Reaction Setup (Pre-incubation):

-

In separate tubes, pre-incubate Pol II (e.g., 50 nM) with varying concentrations of this compound (e.g., 0-100 µM) for 15 minutes at room temperature.

-

This pre-incubation should include a reducing agent (e.g., 1 mM DTT).

-

Prepare parallel sets of reactions, one using the Mg²⁺-containing buffer and the other using the Mn²⁺-containing buffer (final concentration typically 2-4 mM).

-

-

Transcription Initiation and Elongation:

-

Add the DNA template to the pre-incubation mix and incubate for 10 minutes to allow for open complex formation.

-

Initiate transcription by adding the NTP mix.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

-

Analysis:

-

Stop the reaction by adding a stop buffer containing EDTA and proteinase K.

-

Purify the RNA transcripts using phenol-chloroform extraction and ethanol precipitation.

-

Resolve the radiolabeled RNA products on a denaturing polyacrylamide gel (urea-PAGE).

-

Visualize the transcripts by autoradiography.

-

-

Data Interpretation:

-

Compare the intensity of the full-length run-off transcript bands across the different conditions. Inhibition is indicated by a dose-dependent decrease in transcript signal, which should be observed specifically in the reactions containing both this compound and Mn²⁺.

-

Conclusion and Implications

This compound exhibits a fascinating bimodal mechanism of action that is strictly governed by the specific metal ions present in its environment.

-

Zinc-Dependent Pathway: In its reduced form, this compound acts as a zinc chelator, potently inhibiting Zn²⁺-dependent JAMM metalloproteases like Rpn11. This pathway has significant implications for studies on protein degradation and the ubiquitin-proteasome system.

-

Manganese-Dependent Pathway: The direct inhibition of RNA Polymerase II transcription by this compound is uniquely dependent on the presence of Mn²⁺, with which it forms a putative inhibitory complex.

This dualistic nature underscores the need for careful consideration when using this compound as an experimental tool. Its effects in vivo are likely a complex interplay of these two mechanisms, further influenced by intracellular redox status and the local concentrations of zinc and manganese.[9][13] For drug development professionals, these findings open avenues for designing more selective inhibitors targeting either metalloproteases or transcription, potentially by modifying the metal-coordinating properties of the dithiolopyrrolone scaffold. Future research should focus on structurally characterizing the this compound-manganese complex to fully elucidate the basis of its transcriptional inhibitory activity.

References

- 1. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. escholarship.org [escholarship.org]

- 9. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

The History and Molecular Biology Applications of Thiolutin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolutin, a sulfur-containing antibiotic produced by several species of Streptomyces, has a long and complex history in the field of molecular biology.[1][2] Initially identified for its potent antimicrobial properties, it was quickly adopted as a tool to investigate fundamental cellular processes, most notably transcription. This guide provides a comprehensive overview of the historical use of this compound, its intricate mechanism of action, and detailed protocols for its application in molecular biology research. While historically used as a general transcription inhibitor, recent research has unveiled a more nuanced and multifaceted mechanism of action, urging a careful consideration of its experimental application.[3][4][5]

A Historical Perspective on this compound's Use

First isolated in the mid-20th century, this compound gained prominence in molecular biology as a potent and reversible inhibitor of transcription in yeast.[2] Early studies demonstrated its ability to inhibit all three yeast RNA polymerases (I, II, and III), leading to its widespread use as a general transcription inhibitor to study processes such as mRNA stability and protein synthesis.[2][6] Its reversible nature was a key advantage, allowing for the synchronization of cellular processes and the study of transcriptional recovery.[2] However, as research progressed, it became evident that this compound's effects were not limited to transcription, and a more complex picture of its cellular interactions began to emerge.

The Evolving Understanding of this compound's Mechanism of Action

The mode of action of this compound is now understood to be far more intricate than simple transcription inhibition. It is a pro-drug that requires reduction of its intramolecular disulfide bond to become active.[4][7] Its multifaceted mechanism involves at least three key activities: direct inhibition of RNA polymerase II, chelation of divalent metal ions, and induction of oxidative stress.

Direct but Conditional Inhibition of RNA Polymerase II

Contrary to some later reports that suggested an indirect effect on transcription, recent in-vitro studies have confirmed that this compound directly inhibits yeast RNA Polymerase II (Pol II).[4][8] This inhibition, however, is not straightforward. It is critically dependent on the presence of manganese ions (Mn²⁺) and a reducing agent, such as dithiothreitol (DTT), to activate the this compound molecule.[4][9] Furthermore, the timing of exposure is crucial; this compound must interact with Pol II before the enzyme binds to the DNA template to exert its inhibitory effect.[4][8] This suggests that this compound may interfere with the initial steps of transcription, such as promoter binding or open complex formation.

Zinc Chelation and Inhibition of Metalloproteases

Reduced this compound acts as a potent chelator of zinc ions (Zn²⁺).[5] This activity has significant downstream consequences, as many essential enzymes, including certain metalloproteases, rely on zinc for their function. One of the key targets identified is Rpn11, a deubiquitinating enzyme within the 19S proteasome.[5] By chelating the zinc ion essential for Rpn11's catalytic activity, this compound can inhibit proteasome function, leading to the accumulation of ubiquitinated proteins.[5] This interference with protein degradation pathways contributes to its broad cellular effects. This compound also inhibits other JAMM domain-containing metalloproteases.[5]

Induction of Oxidative Stress

This compound treatment has been shown to induce an oxidative stress response in yeast.[4] The reduction of this compound's disulfide bond is thought to consume cellular reducing equivalents, such as glutathione, leading to an imbalance in the cellular redox state.[9] This can result in the accumulation of reactive oxygen species (ROS), triggering cellular defense mechanisms against oxidative damage.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory concentrations of this compound against various enzymes and microorganisms.

| Enzyme/Process | Organism | IC50 / Inhibition | Reference(s) |

| RNA Polymerase I | Saccharomyces cerevisiae | 3 µg/mL (50%) | [6] |

| RNA Polymerase II | Saccharomyces cerevisiae | 4 µg/mL (50%) | [6] |

| RNA Polymerase III | Saccharomyces cerevisiae | 3 µg/mL (50%) | [6] |

| Rpn11 | Human | ~0.5 µM | [5] |

| Csn5 | Human | ~6.2 µM | [5] |

| AMSH | Human | ~4.0 µM | [5] |

| BRCC36 | Human | ~0.8 µM | [5] |

| Phytophthora nicotianae | - | EC50: 0.8266 µg/mL | [10] |

| Microorganism | MIC (µg/mL) | Reference(s) |

| Escherichia coli ATCC 25923 | 6.25 | [3] |

| Staphylococcus aureus ATCC 25923 | 3.125 | [3] |

| Mycobacterium bovis (BCG) | 0.3125 | [3] |

| Mycobacterium tuberculosis H37Rv | 0.625 | [3] |

Experimental Protocols

In Vitro Transcription Inhibition Assay with Yeast RNA Polymerase II

This protocol is adapted from studies demonstrating the direct, conditional inhibition of yeast Pol II by this compound.[4][8]

Materials:

-

Purified yeast RNA Polymerase II

-

This compound stock solution (in DMSO)

-

Dithiothreitol (DTT)

-

Manganese(II) chloride (MnCl₂)

-

Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 10% glycerol)

-

DNA template with a known promoter (e.g., a G-less cassette template)

-

Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP

-

Stop buffer (e.g., 8 M urea, 50 mM EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Pre-incubation of Pol II with this compound:

-

In a microcentrifuge tube, combine purified yeast Pol II, transcription buffer, DTT (to reduce this compound), and MnCl₂.

-

Add the desired concentration of this compound. A final concentration in the range of 10-100 µg/mL can be tested.

-

Incubate at room temperature for 10-15 minutes. This pre-incubation step is critical for inhibition.

-

-

Transcription Initiation:

-

Add the DNA template to the pre-incubation mix.

-

Initiate transcription by adding the rNTP mix containing [α-³²P]UTP.

-

Incubate at the optimal temperature for the polymerase (typically 25-30°C) for 30-60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding an equal volume of stop buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA transcripts by denaturing PAGE.

-

Visualize the transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.

-

Controls:

-

A no-Thiolutin control (add DMSO vehicle instead).

-

A control where the DNA template is added before this compound to demonstrate the lack of inhibition.

-

Controls lacking DTT or MnCl₂ to show their necessity for inhibition.

Measuring mRNA Half-life in Saccharomyces cerevisiae Using this compound

This protocol is a standard method for determining mRNA decay rates by inhibiting transcription.[3][11]

Materials:

-

Saccharomyces cerevisiae culture

-

YPD or appropriate growth medium

-

This compound stock solution (in DMSO)

-

Liquid nitrogen or dry ice/ethanol bath for flash-freezing

-

RNA extraction kit

-

Reverse transcription reagents

-

Quantitative PCR (qPCR) machine and reagents

Procedure:

-

Yeast Culture and Treatment:

-

Grow a mid-log phase culture of S. cerevisiae at 30°C.

-

Add this compound to the culture to a final concentration that effectively inhibits transcription (typically 3-10 µg/mL, this should be optimized for the specific strain and conditions).

-

Immediately after adding this compound (time point 0), and at subsequent time points (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw aliquots of the culture.

-

-

Cell Harvesting and RNA Extraction:

-

Immediately pellet the cells from each aliquot by centrifugation at 4°C.

-

Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until all time points are collected.

-

Extract total RNA from each cell pellet using a standard protocol or a commercial kit. Ensure RNA quality and integrity.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from an equal amount of total RNA from each time point using reverse transcriptase.

-

Perform qPCR using primers specific to the mRNA of interest. Also, use primers for a stable RNA (e.g., an rRNA or a very stable mRNA like ACT1) as an internal control for normalization.

-

-

Data Analysis:

-

Calculate the relative abundance of the target mRNA at each time point, normalized to the internal control.

-

Plot the natural logarithm of the relative mRNA abundance against time.

-

The slope of the linear regression of this plot is the decay rate constant (k).

-

Calculate the mRNA half-life (t₁/₂) using the formula: t₁/₂ = -ln(2) / k.

-

Assessment of this compound-Induced Oxidative Stress in Yeast

This protocol outlines a method to measure the accumulation of reactive oxygen species (ROS) in yeast following this compound treatment.[12][13][14]

Materials:

-

Saccharomyces cerevisiae culture

-

Growth medium

-

This compound stock solution (in DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or dihydroethidium (DHE)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Yeast Culture and Treatment:

-

Grow a mid-log phase yeast culture.

-

Treat the cells with the desired concentration of this compound for a specific duration (e.g., 1-2 hours). Include an untreated control (DMSO vehicle). A positive control for oxidative stress (e.g., hydrogen peroxide) is also recommended.

-

-

Staining with ROS-sensitive Dye:

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS containing the ROS-sensitive dye (e.g., 10 µM H₂DCFDA).

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Measurement of Fluorescence:

-

Wash the cells again with PBS to remove excess dye.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 485 nm and emission at 535 nm for DCF) or visualize the cells under a fluorescence microscope.

-

-

Data Analysis:

-

Compare the fluorescence intensity of this compound-treated cells to the untreated control to determine the relative increase in ROS levels.

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound.

Caption: this compound-induced oxidative stress pathway.

Caption: Experimental workflow for mRNA stability analysis.

Conclusion and Future Directions

This compound remains a valuable, albeit complex, tool for molecular biologists. Its history illustrates the evolution of our understanding of drug action, from a seemingly simple inhibitor to a molecule with a web of cellular interactions. For researchers and drug development professionals, it is crucial to recognize that this compound is not a specific inhibitor of transcription in vivo. Its effects on zinc homeostasis and oxidative stress must be considered when interpreting experimental results. Future research should focus on further dissecting the off-target effects of this compound and on developing more specific inhibitors of transcription. Nevertheless, when used with a clear understanding of its multifaceted mechanism and with appropriate controls, this compound can continue to provide valuable insights into the intricate workings of the cell.

References

- 1. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [repository.escholarship.umassmed.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Measurement of mRNA Decay Rates in Saccharomyces cerevisiae Using rpb1-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Is a Potential Fungicide for Controlling Phytophthora nicotianae and Its Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiolutin: A Potent Inhibitor of JAMM Metalloproteases

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolutin, a disulfide-containing natural product, has emerged as a significant inhibitor of the JAB1/MPN/Mov34 (JAMM) family of zinc-dependent metalloproteases. This technical guide provides an in-depth overview of the inhibitory role of this compound against key JAMM metalloproteases, including Rpn11, Csn5, AMSH, and Brcc36. Through the chelation of the catalytic zinc ion in its reduced form, this compound effectively disrupts critical cellular processes such as protein degradation, signal transduction, and endosomal sorting. This document details the quantitative inhibitory data, experimental methodologies for assessing inhibition, and the signaling pathways affected by this compound's activity, offering a comprehensive resource for researchers in drug discovery and cellular biology.

Introduction

This compound is a sulfur-containing antibiotic originally isolated from Streptomyces. While initially studied for its antimicrobial and anti-angiogenic properties, recent research has unveiled its potent inhibitory activity against a specific class of deubiquitinating enzymes (DUBs) and deneddylating enzymes known as JAMM metalloproteases.[1][2] These enzymes play crucial roles in regulating the ubiquitin-proteasome system (UPS), COP9 signalosome (CSN) pathway, and endosomal trafficking. The inhibitory action of this compound stems from its ability to chelate the essential zinc ion within the active site of these metalloproteases, thereby abrogating their enzymatic function.[1][3] This guide synthesizes the current understanding of this compound's interaction with JAMM metalloproteases, providing valuable data and methodologies for further investigation and potential therapeutic development.

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against several key JAMM metalloproteases. The half-maximal inhibitory concentrations (IC50) have been determined through various in vitro assays, providing a quantitative measure of its efficacy.

| Target Metalloprotease | Function | IC50 (µM) | Reference |

| Rpn11 (PSMD14) | Deubiquitinase of the 19S proteasome | 0.53 | [4] |

| Csn5 (GPS1) | Deneddylase of the COP9 signalosome | 6.16 | [4] |

| AMSH | Deubiquitinase in endosomal sorting | 3.96 | [4] |

| Brcc36 | K63-specific deubiquitinase | 0.79 | [4] |

Mechanism of Action

The inhibitory activity of this compound against JAMM metalloproteases is contingent on the reduction of its internal disulfide bond. In its reduced, dithiol form, this compound acts as a potent zinc chelator.[1][3] The JAMM domain of these metalloproteases contains a highly conserved catalytic core that utilizes a zinc ion for its enzymatic activity. By binding to and sequestering this essential zinc ion, reduced this compound effectively inactivates the enzyme, preventing it from cleaving ubiquitin or NEDD8 from their respective substrates.[1][3]

Experimental Protocols

The following sections outline the general methodologies for assessing the inhibitory activity of this compound against specific JAMM metalloproteases. These protocols are based on established assays in the field and can be adapted for specific experimental needs.

Rpn11 Deubiquitinase Inhibition Assay

This assay measures the ability of this compound to inhibit the deubiquitinating activity of Rpn11, a key component of the 26S proteasome.

Principle: The assay utilizes a fluorogenic substrate, such as a tetra-ubiquitin chain linked to a fluorescent reporter (e.g., Oregon Green), which is cleaved by active Rpn11, resulting in a change in fluorescence polarization.[5] Inhibition of Rpn11 by this compound prevents this cleavage, leading to a stable fluorescence polarization signal.

Materials:

-

Purified 26S proteasome or recombinant Rpn11/Rpn8 complex

-

Ubiquitin-fluorophore substrate (e.g., Ub4-peptideOG)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in a suitable solvent like DMSO)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the purified proteasome or Rpn11/Rpn8 complex to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-fluorophore substrate to each well.

-

Immediately measure the fluorescence polarization at regular intervals for a specified duration (e.g., 60-120 minutes) using a plate reader.

-

Calculate the rate of reaction for each this compound concentration and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Csn5 Deneddylase Inhibition Assay

This assay evaluates the inhibitory effect of this compound on the deneddylating activity of Csn5, the catalytic subunit of the COP9 signalosome.

Principle: The assay employs a fluorescently labeled NEDD8 conjugated to a Cullin-RING ligase (CRL) substrate (e.g., SCFSkp2-Nedd8OG).[5][6] Cleavage of the NEDD8-CRL bond by active Csn5 results in a decrease in fluorescence polarization. This compound's inhibition of Csn5 prevents this cleavage.

Materials:

-

Purified COP9 signalosome complex or recombinant Csn5

-